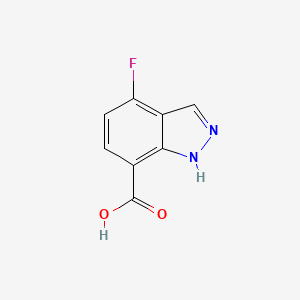![molecular formula C13H17Br B13273207 [2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13273207.png)
[2-(Bromomethyl)cyclohexyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Bromomethyl)cyclohexyl]benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a cyclohexyl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of a bromomethyl group and the conformational flexibility of a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Bromomethyl)cyclohexyl]benzene typically involves the bromomethylation of cyclohexylbenzene. One common method is the reaction of cyclohexylbenzene with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Bromomethyl)cyclohexyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Nucleophilic Substitution: Products include substituted cyclohexylbenzenes with various functional groups replacing the bromine atom.
Oxidation: Products include cyclohexylbenzyl alcohol or cyclohexylbenzoic acid.
Reduction: Products include cyclohexylmethylbenzene.
Scientific Research Applications
[2-(Bromomethyl)cyclohexyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [2-(Bromomethyl)cyclohexyl]benzene primarily involves nucleophilic substitution reactions. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a new carbon-nucleophile bond and the release of a bromide ion. The aromatic benzene ring and the cyclohexyl group can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar to [2-(Bromomethyl)cyclohexyl]benzene but lacks the cyclohexyl group.
Cyclohexylbenzene: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.
Uniqueness
This compound is unique due to the presence of both a bromomethyl group and a cyclohexyl group. This combination provides a balance of reactivity and conformational flexibility, making it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C13H17Br |
|---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
[2-(bromomethyl)cyclohexyl]benzene |
InChI |
InChI=1S/C13H17Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |
InChI Key |
GSZULYWYBJLBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


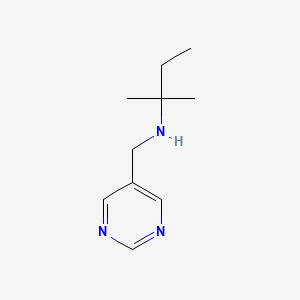

![2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B13273137.png)
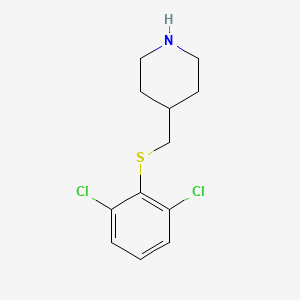

amine](/img/structure/B13273148.png)

amine](/img/structure/B13273151.png)

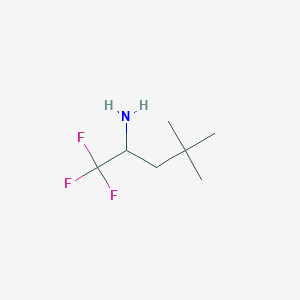
amine](/img/structure/B13273159.png)
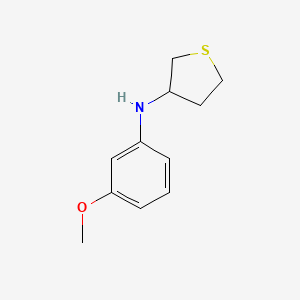
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B13273186.png)
